1-Oxa-7-azaspiro[4.5]decane-2,6-dione

Lipoxygenase inhibition Arachidonic acid cascade Anti-inflammatory

1-Oxa-7-azaspiro[4.5]decane-2,6-dione (CAS 69956-35-0) is a heteroatom-rich spirocyclic scaffold belonging to the oxa-azaspiro[4.5]decane class. It features a fused γ-lactone (oxa) ring and a δ-lactam (aza) ring connected through a single quaternary spiro carbon, yielding a molecular formula of C₈H₁₁NO₃ and a molecular weight of 169.18 g·mol⁻¹.

Molecular Formula C8H11NO3
Molecular Weight 169.18 g/mol
Cat. No. B13935344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxa-7-azaspiro[4.5]decane-2,6-dione
Molecular FormulaC8H11NO3
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESC1CC2(CCC(=O)O2)C(=O)NC1
InChIInChI=1S/C8H11NO3/c10-6-2-4-8(12-6)3-1-5-9-7(8)11/h1-5H2,(H,9,11)
InChIKeyAFWGAGCKNZCORJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Oxa-7-azaspiro[4.5]decane-2,6-dione – Spirocyclic Building Block with Dual Lactone–Lactam Architecture


1-Oxa-7-azaspiro[4.5]decane-2,6-dione (CAS 69956-35-0) is a heteroatom-rich spirocyclic scaffold belonging to the oxa-azaspiro[4.5]decane class. It features a fused γ-lactone (oxa) ring and a δ-lactam (aza) ring connected through a single quaternary spiro carbon, yielding a molecular formula of C₈H₁₁NO₃ and a molecular weight of 169.18 g·mol⁻¹ . The compound is reported as a lipoxygenase inhibitor that interferes with arachidonic acid metabolism and exhibits ancillary inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase, together with antioxidant activity in lipid systems [1]. Its spirocyclic framework, combining both oxygen and nitrogen heteroatoms in a conformationally restricted architecture, makes it a versatile intermediate for medicinal chemistry programs targeting inflammation, metabolic disorders, and CNS indications [2].

Why 1-Oxa-7-azaspiro[4.5]decane-2,6-dione Cannot Be Replaced by a Regioisomeric or All-Carbon Analog


Spirocyclic scaffolds with identical molecular formulae but different heteroatom placement (regioisomers) or all-carbon backbones are not functionally interchangeable. The 1-oxa-7-aza arrangement positions the lactone oxygen and lactam nitrogen at specific vectors that dictate hydrogen-bonding capacity, dipole moment, and metabolic vulnerability [1]. Substitution with a regioisomer such as 8-oxa-2-azaspiro[4.5]decane-1,3-dione shifts the LogP by nearly one log unit (from +0.25 to −0.72) and reduces the boiling point by approximately 100 °C, altering both formulation behavior and thermal processing windows . Likewise, replacing the ring oxygen with a methylene (1-azaspiro[4.5]decane-2,6-dione) eliminates the class-level solubility advantage—oxa-spirocycles exhibit up to 40-fold higher aqueous solubility versus carbocyclic counterparts [2]—and removes the antioxidant functionality conferred by the oxygen heteroatom [3]. These cumulative differences mean that procurement of the exact regioisomer is essential for reproducing published synthetic routes, biological assays, and IP-protected compositions of matter.

Quantitative Differentiation Evidence for 1-Oxa-7-azaspiro[4.5]decane-2,6-dione Versus Closest Analogs


Lipoxygenase Inhibition with Polypharmacology Profile Versus NDGA Baseline

1-Oxa-7-azaspiro[4.5]decane-2,6-dione is classified as a potent lipoxygenase (LOX) inhibitor that interferes with arachidonic acid metabolism, additionally inhibiting formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (COX) to a lesser extent, while also functioning as an antioxidant in lipid environments [1]. By comparison, the prototypical LOX inhibitor nordihydroguaiaretic acid (NDGA) displays IC₅₀ values of 200 nM (5-LOX), 30 µM (12-LOX), and 30 µM (15-LOX) with COX selectivity at IC₅₀ = 100 µM, representing a cleaner but narrower target profile . The multi-target engagement of the spirocyclic dione may offer a differentiated polypharmacology approach for inflammatory disorders where both LOX and COX pathways contribute to pathology.

Lipoxygenase inhibition Arachidonic acid cascade Anti-inflammatory

LogP Differentiation of 1-Oxa-7-azaspiro[4.5]decane-2,6-dione Versus 8-Oxa-2-azaspiro[4.5]decane-1,3-dione Regioisomer

The target compound exhibits a calculated LogP of +0.248, placing it in a moderately hydrophilic range suitable for both aqueous formulation and passive membrane permeability . The regioisomer 8-oxa-2-azaspiro[4.5]decane-1,3-dione (CAS 90607-23-1), in which the carbonyl positions and heteroatom connectivity are rearranged, displays a LogP of −0.717—a difference of approximately 0.97 log units . This nearly one-order-of-magnitude shift in partition coefficient translates to distinct solubility, protein-binding, and tissue-distribution behavior that will affect both in vitro assay conditions and in vivo pharmacokinetic outcomes.

Physicochemical properties Lipophilicity Regioisomer comparison

Thermal Stability Advantage: Boiling Point Comparison Versus 8-Oxa Regioisomer

1-Oxa-7-azaspiro[4.5]decane-2,6-dione possesses a boiling point of 484.2 °C at 760 mmHg , approximately 101 °C higher than the 383.4 °C recorded for the 8-oxa-2-aza regioisomer . This substantial difference in thermal stability is attributable to the specific hydrogen-bonding network enabled by the 1-oxa-7-aza arrangement and may confer practical advantages in reactions requiring elevated temperatures, such as amide couplings, Suzuki–Miyaura cross-couplings, or melt-phase polymerizations.

Thermal stability Process chemistry Physical properties

Class-Level Aqueous Solubility Enhancement of Oxa-Spirocycles Over Carbocyclic Spirocycles

Integration of an oxygen atom into a spirocyclic framework has been demonstrated to improve aqueous solubility by up to 40-fold relative to analogous carbocyclic spiro systems, while simultaneously reducing lipophilicity [1]. This class-level property applies to 1-oxa-7-azaspiro[4.5]decane-2,6-dione by virtue of its endocyclic oxygen atom. In contrast, all-carbon or purely azaspiro analogs such as 1-azaspiro[4.5]decane-2,6-dione lack this oxygen-mediated solubility enhancement. The oxa-spirocyclic scaffold also generates more potent analogues—as demonstrated with terazosin derivatives where oxa-spirocyclic versions showed improved in vivo antihypertensive activity [1].

Aqueous solubility Drug-likeness Oxa-spirocycle advantage

Scaffold Privilege for CCR1 and DGAT1 Inhibitor Programs Versus Alternative Spirocyclic Cores

The oxa-azaspiro[4.5]decane framework is explicitly identified as an essential core structure in two therapeutically relevant inhibitor classes: CC chemokine receptor 1 (CCR1) antagonists and diacylglycerol acyltransferase 1 (DGAT1) inhibitors [1][2]. The [3R,5R,6S]-3-(2-cyclopropyloxy-5-trifluoromethoxyphenyl)-6-phenyl-1-oxa-7-azaspiro[4.5]decane derivative has been characterized as a potent substance P (NK₁ receptor) antagonist with defined metabolite identification data in rat hepatocytes and plasma [3]. Alternative spirocyclic scaffolds such as 1,7-diazaspiro[4.5]decanes or 1,6-dioxaspiro[4.5]decanes have been explored in parallel but are associated with different selectivity and metabolic stability profiles, making the oxa-aza combination a deliberate design choice rather than an arbitrary substitution [4].

CCR1 antagonist DGAT1 inhibitor Scaffold privilege

Procurement-Driven Application Scenarios for 1-Oxa-7-azaspiro[4.5]decane-2,6-dione


Lead Optimization in Multi-Target Anti-Inflammatory Programs (LOX/COX Dual Pathway)

Research groups pursuing dual lipoxygenase/cyclooxygenase inhibition for inflammatory diseases can use 1-oxa-7-azaspiro[4.5]decane-2,6-dione as a starting scaffold, leveraging its established LOX-inhibitory activity with ancillary COX and antioxidant effects [1]. The scaffold's LogP of +0.248 and the class-level solubility advantage (up to 40× over carbocyclic spirocycles) [2] support the design of orally bioavailable candidates with favorable physicochemical profiles.

Synthesis of CCR1 Antagonist Libraries for Immuno-Oncology and Autoimmune Disease

The 1-oxa-7-azaspiro[4.5]decane core is a documented pharmacophoric element in CCR1 antagonists [3]. Medicinal chemistry teams can elaborate the 2,6-dione scaffold via the lactone and lactam carbonyls to generate diverse compound libraries targeting chemokine-driven inflammation in rheumatoid arthritis, multiple sclerosis, and tumor microenvironment modulation.

DGAT1 Inhibitor Development for Metabolic Disorders

Oxa-azaspiro[4.5]decane derivatives have demonstrated potent DGAT1 inhibitory activity in the low nanomolar range (IC₅₀ values down to 20 nM against human DGAT1 in optimized analogues) [4]. The 2,6-dione building block provides a regiochemically defined starting point for installing the oxadiazole or carboxylic acid motifs characteristic of advanced DGAT1 clinical candidates, with the thermal stability (BP 484.2 °C) accommodating aggressive reaction conditions during SAR exploration.

Antioxidant Formulation Research for Lipid-Based Products

The documented antioxidant activity of 1-oxa-7-azaspiro[4.5]decane-2,6-dione in fats and oils [1] positions this compound as a candidate for stabilizing lipid-based pharmaceutical excipients, cosmetic formulations, or food-grade oil products. Its moderate LogP (+0.248) suggests compatibility with both lipid and aqueous emulsion phases, differentiating it from highly lipophilic phenolic antioxidants such as BHT or BHA.

Quote Request

Request a Quote for 1-Oxa-7-azaspiro[4.5]decane-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.